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Compound of Interest

Compound Name:
Tert-butyl 6-methoxyindoline-1-

carboxylate

CAS No.: 1394248-15-7

Cat. No.: B6320795 Get Quote

Executive Summary & Strategic Context
In medicinal chemistry, the indoline scaffold is a privileged structure, serving as a core

pharmacophore in antihypertensives (e.g., Indapamide) and benign prostatic hyperplasia

treatments (e.g., Silodosin).[1] The N-Boc-6-methoxyindoline intermediate represents a critical

synthetic checkpoint. The 6-methoxy group provides electronic modulation and a handle for

further functionalization, while the N-tert-butoxycarbonyl (Boc) group serves as a robust

orthogonal protecting group.

This guide provides a definitive technical analysis of the

C NMR spectrum of N-Boc-6-methoxyindoline. Unlike standard spectral lists, this document
compares the product directly against its synthetic precursor (6-methoxyindoline) and a
mechanistic alternative (N-Acetyl-6-methoxyindoline) to provide a self-validating framework for
structural confirmation.

Structural Assignment Strategy
To interpret the spectrum accurately, we must deconstruct the molecule into three distinct

magnetic environments.[1] The assignment logic follows a "Zone-Based" approach, essential

for distinguishing the product from impurities or regioisomers.

The Three-Zone Assignment Model
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Zone A (Aliphatic High-Field): The "Fingerprint" of protection. Contains the intense Boc

methyls and the indoline C3 methylene.

Zone B (Hetero-Aliphatic): The diagnostic region for N-functionalization. Contains the

Indoline C2 and the Methoxy methyl.

Zone C (Aromatic & Carbonyl): The electronic core. Contains the quaternary Boc carbonyl,

the ipso-carbons, and the aromatic methine signals.

Purified Sample
(CDCl3)

Zone A: 20-40 ppm
(Boc-Me, C3)High Intensity

Zone B: 40-80 ppm
(C2, OMe, tBu-quat)

Heteroatom Shift

Zone C: 90-160 ppm
(Aromatic, C=O)

Deshielding
Structure Confirmation

Confirm Boc

Confirm Indoline Core
Confirm Substitution

Click to download full resolution via product page

Figure 1: Logical workflow for spectral assignment, segmenting the spectrum into diagnostic

zones.

Comparative Analysis: Product vs. Alternatives
This section compares N-Boc-6-methoxyindoline against its direct precursor and a common

alternative protecting group (N-Acetyl).[1] This comparison allows researchers to rapidly

identify incomplete reactions or incorrect protection chemistry.

Table 1: Comparative Chemical Shift Data (CDCl₃, 100 MHz)
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Carbon
Assignment

Product (N-
Boc-6-OMe-
Indoline)

Precursor (6-
OMe-Indoline)

Alternative (N-
Ac-6-OMe-
Indoline)

Diagnostic Note

C=O (Carbonyl) 152.5 ppm Absent 169.2 ppm

Boc is carbamate

(upfield); Acetyl

is amide

(downfield).[1]

C6 (Ar-OMe) 159.8 ppm 160.5 ppm 159.5 ppm

Deshielded by

Oxygen.[1]

Consistent

across all 3.

C7a (Ar-N) 143.5 ppm 153.2 ppm 144.0 ppm

Critical Shift:

Acylation/Carba

moylation shields

C7a relative to

free amine.[1]

t-Bu Quaternary 80.5 ppm Absent Absent
Diagnostic for

Boc.

OMe (Methoxy) 55.6 ppm 55.4 ppm 55.6 ppm
Stable signal,

rarely shifts.[1]

C2 (Indoline) 49.8 ppm 47.5 ppm 48.5 ppm

N-protection

slightly deshields

the adjacent

methylene.

t-Bu Methyls 28.4 ppm (3C) Absent Absent
Very intense

signal.[1]

Acetyl Methyl Absent Absent 23.5 ppm
Diagnostic for

Acetyl protection.

C3 (Indoline) 27.5 ppm 29.2 ppm 27.0 ppm
Minor shift upon

protection.[1]
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Technical Insight: The most common error in synthesis is incomplete protection. If you observe

a signal at 153 ppm (C7a) alongside the 143 ppm signal, your reaction is incomplete. If you

observe a signal at 169 ppm, you may have accidentally acetylated the amine (e.g., if acetic

anhydride was present).[1]

Detailed Spectral Breakdown
A. The Boc "Fingerprint" (28.4 ppm & 80.5 ppm & 152.5 ppm)
The tert-butoxycarbonyl group introduces three distinct signals that are absent in the precursor.

28.4 ppm: Represents the three chemically equivalent methyl groups of the tert-butyl moiety.
In a standard proton-decoupled experiment, this peak will be approximately 3x taller than
other aliphatic carbon signals.[1]

80.5 ppm: The quaternary carbon of the tert-butyl group. This signal is often weak due to
long relaxation times (

) and lack of Nuclear Overhauser Effect (NOE) enhancement.

152.5 ppm: The carbamate carbonyl. It appears significantly upfield compared to amide
carbonyls (typically ~168-170 ppm) due to the electron-donating induction of the alkoxy
oxygen.

B. The Indoline Core & Methoxy Effect
C6 (

~160 ppm): The carbon directly attached to the methoxy group is heavily deshielded.

Ortho-Shielding (C5 & C7): The methoxy group is an ortho, para-director.[1] It shields the

adjacent carbons (C5 and C7), pushing them upfield to the 95–110 ppm range.

C7 vs C5: C7 is sterically crowded by the N-Boc group. In rotameric mixtures (common in

carbamates), C7 may appear broadened or split.[1]
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C. Rotameric Broadening
N-Boc indolines often exhibit rotamerism at room temperature due to restricted rotation around

the N-C(O) bond.

Observation: You may see "doublets" or broadened peaks for C2 and C7 in the

C spectrum.[1]

Resolution: Running the NMR at elevated temperature (e.g., 50°C in DMSO-

) will coalesce these signals into sharp singlets.[1]

Experimental Protocol: Synthesis & Characterization
To ensure reproducibility, the following protocol outlines the generation of the sample for NMR

analysis.

Step 1: Synthesis of N-Boc-6-methoxyindoline
Reagents: Dissolve 6-methoxyindoline (1.0 equiv) in anhydrous Dichloromethane (DCM).

Base: Add Triethylamine (

, 1.5 equiv) to scavenge protons.[1]

Catalyst: Add DMAP (0.1 equiv) to accelerate the reaction.

Protection: Add Di-tert-butyl dicarbonate (

, 1.2 equiv) dropwise at 0°C.

Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (

product >

starting material).

Step 2: NMR Sample Preparation
Solvent: Chloroform-
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(

) is preferred for resolution.[1] DMSO-

is an alternative if rotameric broadening is severe.

Concentration: 20–30 mg of compound in 0.6 mL solvent.

Parameters:

Pulse Sequence: Standard proton-decoupled

C (e.g., zgpg30 on Bruker).[1]

Scans: Minimum 256 scans (to visualize the quaternary C-O and C=O).

Relaxation Delay (

): Set to 2.0s to ensure integration accuracy of quaternary carbons.

6-Methoxyindoline
(Precursor)

Add: Boc2O, Et3N, DMAP
Solvent: DCM

Reaction: 4h @ RT
Monitor TLC

Workup: Wash w/ Citric Acid
Dry (MgSO4)

13C NMR Analysis
(CDCl3)
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Figure 2: Synthesis and preparation workflow for N-Boc-6-methoxyindoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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